molecular formula C7H16O2 B14719260 1,3-Heptanediol CAS No. 23433-04-7

1,3-Heptanediol

Cat. No.: B14719260
CAS No.: 23433-04-7
M. Wt: 132.20 g/mol
InChI Key: HTXVEEVTGGCUNC-UHFFFAOYSA-N
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Description

1,3-Heptanediol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the heptane chain. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: Heptane.

    Substitution: 1,3-dichloroheptane.

Scientific Research Applications

1,3-Heptanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.

Comparison with Similar Compounds

    1,2-Heptanediol: Similar structure but with hydroxyl groups on adjacent carbon atoms.

    1,4-Heptanediol: Hydroxyl groups are separated by three carbon atoms.

    1,5-Heptanediol: Hydroxyl groups are separated by four carbon atoms.

Uniqueness of 1,3-Heptanediol: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in distinct chemical reactions and form unique products compared to its isomers. This positioning also influences its physical properties, such as boiling point and solubility, making it suitable for specific industrial and research applications .

Properties

CAS No.

23433-04-7

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3

InChI Key

HTXVEEVTGGCUNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCO)O

Origin of Product

United States

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